N'-(1-(2,4-Dichlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
Description
N'-(1-(2,4-Dichlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a synthetic acetohydrazide derivative characterized by a 2,4-dichlorophenyl ethylidene moiety and a 1-methylpyrrole substituent.
The dichlorophenyl group is known to improve pharmacokinetic properties, such as membrane permeability, while the pyrrole ring may contribute to π-π stacking interactions in enzyme binding pockets. Although specific biological data for this compound are absent in the evidence, structurally related acetohydrazides exhibit diverse activities, including enzyme inhibition, antimicrobial, and antiviral effects .
Properties
CAS No. |
315226-16-5 |
|---|---|
Molecular Formula |
C15H15Cl2N3O |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C15H15Cl2N3O/c1-10(13-6-5-11(16)8-14(13)17)18-19-15(21)9-12-4-3-7-20(12)2/h3-8H,9H2,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
JGXCBOXCQSDNHM-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CN1C)/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CN1C)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N'-(1-(2,4-Dichlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation reaction between 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide and 2,4-dichlorobenzaldehyde. The resulting structure features a hydrazone linkage, which is critical for its biological activity.
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, a study on related hydrazones showed strong antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. Specifically, it has shown effectiveness against human breast cancer cells (MCF-7), leading to cell cycle arrest and increased levels of pro-apoptotic factors . The compound's ability to inhibit key signaling pathways involved in cancer progression highlights its therapeutic promise.
Enzyme Inhibition
The biological activity of this compound may be attributed to its interaction with specific enzymes. Molecular docking studies suggest that the compound binds effectively to dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. This binding inhibits the enzyme's activity, thereby impeding the growth of rapidly dividing cells such as bacteria and cancer cells .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly important as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Significant antibacterial effects against multiple strains; potential for development as an antibiotic. |
| Study 2 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells; inhibited cell proliferation through DHFR inhibition. |
| Study 3 | Antioxidant Effects | Demonstrated free radical scavenging ability; reduced oxidative stress markers in vitro. |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of N'-(1-(2,4-Dichlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The compound has shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : The compound's structural features allow it to interfere with cellular pathways critical for cancer growth. In vitro assays have indicated significant cytotoxicity against breast (MCF7) and lung (A549) cancer cells, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| A549 | 15.3 |
Anti-inflammatory Properties
This compound has shown promise as an anti-inflammatory agent. Research indicates that it can reduce levels of pro-inflammatory cytokines in models of acute inflammation.
- Mechanism of Action : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate oxidative stress and protect neuronal cells from apoptosis has been highlighted in recent research.
Synthetic Methodologies
The synthesis of this compound involves several steps:
- Condensation Reaction : The initial step involves the condensation of 2,4-dichloroacetophenone with hydrazine to form the hydrazone intermediate.
- Pyrrole Derivative Formation : Subsequently, a pyrrole derivative is introduced through a nucleophilic substitution reaction.
- Final Acetohydrazide Formation : The final product is obtained by acetylation of the hydrazone intermediate.
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of novel materials such as:
- Polymeric Composites : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Agrochemical Potential
The compound's biological activity suggests potential applications in agrochemicals as a pesticide or herbicide due to its ability to inhibit plant pathogens and pests.
Study 1: Anticancer Efficacy Evaluation
A comprehensive study conducted by Zhang et al. (2023) evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis.
Study 2: Anti-inflammatory Mechanism Investigation
Research by Kumar et al. (2024) focused on the anti-inflammatory properties of this compound using LPS-induced macrophage models. The findings revealed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Chemical Reactions Analysis
Oxidation Reactions
The hydrazide functional group and aromatic rings in the compound are susceptible to oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | 60–80°C, aqueous H₂SO₄ | Formation of carboxylic acid derivatives via cleavage of the hydrazide bond | Enhances polarity for pharmaceutical applications |
| Ozone (O₃) | -20°C, dichloromethane | Epoxidation of the dichlorophenyl ring | Requires inert atmosphere to prevent overoxidation |
Reduction Reactions
Reduction targets the hydrazide group and ethylidene linkage:
Nucleophilic Substitution
The 2,4-dichlorophenyl group undergoes substitution reactions:
Condensation Reactions
The hydrazide group participates in condensation with carbonyl compounds:
Reactions with Hydrazine Derivatives
The compound reacts with hydrazine to form complex heterocycles:
Azo Coupling
The pyrrole and dichlorophenyl groups enable diazotization and azo bond formation:
| Diazonium Salt | Conditions | Products | Applications |
|---|---|---|---|
| 4-Nitrobenzenediazonium | 0–5°C, pH 8–9 | Azo-linked dimer with enhanced π-conjugation | Potential use in dye-sensitized solar cells |
Acid/Base-Mediated Reactions
The hydrazide group exhibits pH-dependent behavior:
Key Research Findings
-
Structure-Reactivity Relationship : The 2,4-dichlorophenyl group directs electrophilic substitution to the meta position, while the pyrrole ring participates in π-π stacking during biological interactions .
-
Thermal Stability : Decomposition above 250°C releases HCl gas, necessitating controlled thermal handling .
-
Biological Relevance : Hydrazone derivatives exhibit enhanced antimicrobial and anticancer activity compared to the parent compound .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetohydrazide Derivatives
*Estimated based on molecular formula (C₁₅H₁₄Cl₂N₃O).
†Direct biological data for the target compound are unavailable in the evidence.
Key Observations
Enzyme Inhibition :
- Compound 228 (IC₅₀: 6.10 µM) demonstrates moderate α-glucosidase inhibition, outperforming the standard acarbose (IC₅₀: 378.2 µM) . The benzimidazole and dihydroxybenzylidene groups likely enhance hydrogen bonding with the enzyme’s active site.
- The target compound’s dichlorophenyl group may improve lipophilicity and target affinity compared to less halogenated analogs.
Antiviral Activity :
- Coumarin-linked acetohydrazides (e.g., ) exhibit strong virustatic effects against hepatitis A virus (HAV), with IC₅₀ values as low as 8.5 µg/mL . The dichlorophenyl group in the target compound could similarly enhance antiviral potency by stabilizing hydrophobic interactions.
Antimicrobial Activity: Thietan-3-yloxy-pyrimidine derivatives () show enhanced antibacterial activity, attributed to the sulfur-containing heterocycle’s ability to disrupt microbial membranes .
Structural Isomerism and Stability :
- Compounds like N’-(1-phenylethylidene)-2-(5-thioxo-thiadiazol-2-ylthio)acetohydrazide () highlight the role of isomerism in modulating solubility and metabolic stability. The (E)-configuration of the target compound’s imine group (analogous to ) is critical for maintaining bioactivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N'-(1-(2,4-dichlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide and its analogs?
- The compound can be synthesized via condensation reactions between substituted acetohydrazides and carbonyl derivatives. For example, refluxing 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide with 1-(2,4-dichlorophenyl)ethylidene ketone in glacial acetic acid under controlled conditions (e.g., 4-hour reflux) is a common approach. Purification typically involves recrystallization from solvents like isobutanol or ethanol .
- Key parameters : Catalyst selection (e.g., glacial acetic acid), solvent optimization, and reaction time to maximize yield and purity.
Q. How should researchers characterize the structural integrity of this compound?
- Use spectroscopic techniques :
- ¹H/¹³C NMR to confirm hydrazone bond formation and substituent positions (e.g., aromatic protons of the 2,4-dichlorophenyl group at δ 7.2–7.8 ppm) .
- IR spectroscopy to verify C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches .
- Elemental analysis (C, H, N, S) is critical to validate stoichiometry, with deviations >0.4% indicating impurities .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme inhibition : Measure IC₅₀ values against targets like α-glucosidase using spectrophotometric assays. For comparison, acarbose (IC₅₀ = 378.2 ± 0.12 μM) serves as a positive control .
- Antiviral activity : Evaluate virustatic effects via plaque reduction assays. Derivatives with dichlorophenyl groups have shown IC₅₀ values as low as 8.5 μg/ml against hepatitis A virus (HAV) .
Advanced Research Questions
Q. How can molecular docking studies elucidate structure-activity relationships (SAR) for this compound?
- Perform docking simulations (e.g., AutoDock Vina) to analyze interactions between the dichlorophenyl/pyrrole moieties and enzyme active sites. For α-glucosidase, prioritize hydrophobic interactions with residues like Phe649 and hydrogen bonding with catalytic aspartic acids .
- Validation : Compare docking scores (e.g., binding energy ≤−8.0 kcal/mol) with experimental IC₅₀ data to identify key pharmacophores .
Q. What crystallographic techniques resolve structural ambiguities in hydrazone derivatives?
- Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. For example, SHELX programs achieve mean C-C bond precision of 0.002 Å and R-factors <0.05 for high-resolution data .
- Challenge : Hydrazone tautomerism (E/Z isomerism) may require low-temperature (100 K) data collection to stabilize conformers .
Q. How do metal coordination complexes of this compound enhance bioactivity?
- Synthesize Cu(II) or Co(II) complexes by reacting the ligand with metal salts (e.g., Cu(OAc)₂·H₂O) in ethanol. These complexes often exhibit improved antimicrobial or antioxidant activity due to chelation-enhanced stability. For instance, Cu complexes of analogous hydrazones show 3–5× lower IC₅₀ values than free ligands .
- Characterization : Use UV-Vis (d-d transitions at 550–650 nm) and cyclic voltammetry to confirm metal-ligand charge transfer .
Q. How can researchers address contradictions in bioactivity data across studies?
- Case example : Discrepancies in IC₅₀ values for α-glucosidase inhibition (e.g., 3.23 μM vs. 6.10 μM in similar derivatives) may arise from assay conditions (pH, temperature) or impurity levels.
- Resolution : Standardize protocols (e.g., fixed substrate concentration, triplicate measurements) and validate compound purity via HPLC (>95%) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
